Zofenopril Acyl-β-D-glucuronide
Description
Key Stereocenters:
Pyrrolidine Ring (Zofenopril Moiety):
β-D-Glucuronide:
Isomeric Possibilities:
- Positional Isomerism: Potential acylation at alternate hydroxyl groups (e.g., 2-O, 3-O, or 4-O of glucuronic acid), though the β-1-O-acyl form is predominant in characterized metabolites.
- Anomeric Isomerism: The β-configuration is fixed, excluding α-anomers.
No evidence of geometric (cis/trans) isomerism is reported, as the molecule lacks double bonds or restricted rotation sites that would permit such forms.
Crystallographic Data and Solid-State Properties
While direct crystallographic data for this compound remain unreported, insights can be extrapolated from related compounds:
Predicted Solid-State Features:
- Hydrogen Bonding: The glucuronide’s hydroxyl groups (C2–C4) and carboxylate (C6) likely form intramolecular H-bonds with the pyrrolidine nitrogen or sulfhydryl groups, stabilizing the conformation.
- Packing Motifs: Analogous ACE inhibitor glucuronides (e.g., Perindoprilat glucuronide) exhibit layered structures mediated by aryl stacking and sulfhydryl interactions.
Thermal Properties:
- Melting Point: Estimated >150°C based on the high polarity and molecular weight.
- Solubility: High aqueous solubility due to the glucuronide’s hydrophilic nature, though reduced compared to non-acylated forms.
Experimental data from powder X-ray diffraction (PXRD) or single-crystal analyses are needed to confirm these hypotheses.
Properties
Molecular Formula |
C₂₈H₃₁NO₁₀S₂ |
|---|---|
Molecular Weight |
605.68 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Metabolic Characteristics
Key Differences in Pharmacological and Toxicological Profiles
- Enzyme Inhibition: Clopidogrel Acyl-β-D-glucuronide is a potent time-dependent inhibitor of CYP2C8, leading to DDIs with drugs like cerivastatin .
- ACE Inhibitor Specificity: Zofenopril and Benazeprilat/Perindoprilat glucuronides derive from ACE inhibitors, but Zofenopril’s SH-group may confer unique antioxidant effects absent in other ACE inhibitor metabolites .
- Clinical Relevance: Clopidogrel’s metabolite causes dose-dependent DDIs, necessitating dose adjustments for co-administered CYP2C8 substrates .
Stability and Reactivity
- Acyl glucuronides of NSAIDs (e.g., Diclofenac, Ibuprofen) are prone to hydrolysis and isomerization, contributing to toxicity .
Preparation Methods
Reaction Mechanism and Conditions
-
Enzyme Sources : Human liver microsomes or recombinant UGT isoforms (e.g., UGT1A1, UGT2B7) are commonly used.
-
Optimal pH : 7.4–7.8, mimicking physiological conditions to maintain enzyme stability.
-
Temperature : 37°C, though thermostable UGT variants allow reactions at up to 45°C.
-
Cofactors : 5 mM UDPGA and 10 mM MgCl₂ are essential for catalytic activity.
Table 1: Enzymatic Glucuronidation Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 7.4–7.8 | ±15% efficiency |
| Temperature | 37–45°C | ±20% stability |
| UDPGA Concentration | 5–10 mM | Critical for saturation |
| Incubation Time | 2–6 hours | Linear phase: 0–4 hours |
Challenges and Mitigation Strategies
-
Product Inhibition : High glucuronide concentrations inhibit UGTs. Continuous removal via in-situ product extraction (e.g., using adsorbent resins) improves yields.
-
Enzyme Degradation : Protease inhibitors (e.g., phenylmethylsulfonyl fluoride) and cryopreservation at -80°C extend enzyme longevity.
Chemical Synthesis: Alternative Approaches
Chemical glucuronidation offers a non-enzymatic route, particularly useful for large-scale production. This method involves activating glucuronic acid for direct conjugation with Zofenoprilat.
Activated Glucuronic Acid Donors
-
Koenigs-Knorr Reaction : Uses α-bromo-glucuronide derivatives with silver oxide as a catalyst.
-
Schmidt Glycosylation : Employs trichloroacetimidate glucuronide donors under acidic conditions.
Table 2: Chemical vs. Enzymatic Synthesis Comparison
| Metric | Enzymatic | Chemical |
|---|---|---|
| Yield | 60–80% | 40–65% |
| Purity | >95% | 85–90% |
| Scalability | Moderate | High |
| By-Products | Minimal | Isomerization risks |
Key Reaction Steps
-
Activation : Glucuronic acid is converted to a reactive donor (e.g., imidate or bromide).
-
Conjugation : Donor reacts with Zofenoprilat’s hydroxyl group in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Deprotection : Acidic hydrolysis (0.1 M HCl) removes protecting groups.
Industrial-Scale Optimization
Bioreactor Design for Enzymatic Synthesis
Crystallization and Purification
-
Solvent Systems : Ethyl acetate/water mixtures achieve >99% purity via recrystallization.
-
Chromatography : Reverse-phase HPLC (C18 columns) resolves glucuronide isomers.
Analytical Validation
Structural Confirmation
Stability Profiling
-
Hydrolysis Kinetics : Half-life of 8–12 hours in plasma at 37°C, necessitating stabilizers (e.g., citrate buffer).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
